Sigma-1 Affinity: 3,4- vs. 2,4-Dichloro Isomers
In a direct head-to-head comparison within the N-(dichlorobenzyl)-propan-1-amine series, the 3,4-dichloro isomer displayed a greater than 5-fold improvement in sigma-1 receptor binding affinity relative to the 2,4-dichloro analog [1]. This validates that the chlorine substitution pattern is a primary determinant of molecular recognition.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) in guinea pig brain membrane homogenates |
|---|---|
| Target Compound Data | Ki = 1.7 nM |
| Comparator Or Baseline | N-(2,4-dichlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine; Ki = 9.8 nM |
| Quantified Difference | 5.8-fold higher affinity for the 3,4-dichloro regioisomer |
| Conditions | Radioligand displacement assay using [³H]-(+)-pentazocine on guinea pig brain membranes; incubation at 25°C for 60 min. |
Why This Matters
Procurement of the 3,4-dichloro isomer is essential for sigma-1 receptor-focused studies; the 2,4-dichloro analog will underestimate potency and mislead SAR interpretation at low nanomolar concentrations.
- [1] Matsumoto, R. R., Pouw, B., Mack, A. L., et al. (2001). Structural determinants of sigma receptor affinity and selectivity. Journal of Pharmacology and Experimental Therapeutics, 298(3), 1142-1150. View Source
